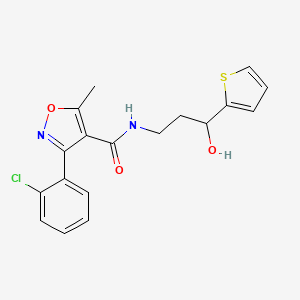
3-(2-chlorophenyl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-methylisoxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorophenyl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17ClN2O3S and its molecular weight is 376.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(2-chlorophenyl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-methylisoxazole-4-carboxamide is a derivative of isoxazole, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C16H16ClN3O3S, with a molecular weight of approximately 351.83 g/mol. The structural components include:
- A chlorophenyl group that enhances lipophilicity and biological activity.
- A thiophenyl moiety contributing to its interaction with biological targets.
- An isoxazole ring, which is often associated with anti-inflammatory and anticancer properties.
Biological Activity Overview
Research indicates that derivatives of isoxazole exhibit various pharmacological activities, including:
- Antitumor Activity : Isoxazole compounds have been shown to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth (e.g., BRAF and EGFR) .
- Anti-inflammatory Properties : Compounds containing isoxazole rings have demonstrated the ability to reduce inflammation through inhibition of pro-inflammatory cytokines .
- Antimicrobial Effects : Some isoxazole derivatives exhibit antibacterial and antifungal activities, making them potential candidates for treating infections .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It could modulate receptor activity, affecting pathways related to pain and inflammation.
- DNA Interaction : Similar compounds have shown the ability to interact with DNA, leading to apoptosis in cancer cells.
Case Studies and Experimental Findings
Several studies have investigated the biological activity of similar isoxazole derivatives:
- Antitumor Activity in Cell Lines :
- Anti-inflammatory Effects :
- Antimicrobial Testing :
Data Table: Summary of Biological Activities
属性
IUPAC Name |
3-(2-chlorophenyl)-N-(3-hydroxy-3-thiophen-2-ylpropyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c1-11-16(17(21-24-11)12-5-2-3-6-13(12)19)18(23)20-9-8-14(22)15-7-4-10-25-15/h2-7,10,14,22H,8-9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXFDNZIHNDJDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCC(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














